molecular formula C5H8O2 B098900 Methyl crotonate CAS No. 18707-60-3

Methyl crotonate

Cat. No. B098900
CAS RN: 18707-60-3
M. Wt: 100.12 g/mol
InChI Key: MCVVUJPXSBQTRZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl crotonate, also known as Methyl 2-butenoate, is a chemical compound with the molecular formula C5H8O2 . It is an ester of 2-butenoic acid .


Synthesis Analysis

Methyl crotonate can be prepared by stereospecific group transfer polymerization . This process involves using ketene trialkylsilyl acetals as initiators in the presence of HgI2 and iodotrialkylsilanes as catalyst and co-catalysts, respectively . ZnI2 and CdI2 can also catalyze the polymerization .


Molecular Structure Analysis

The molecular structure of Methyl crotonate consists of a methyl group (CH3) and a crotonate group (CH=CHCOO) . The linear formula of Methyl crotonate is CH3CH=CHCOOCH3 .


Chemical Reactions Analysis

Methyl crotonate undergoes vinylogous aldol reaction with enolizable aldehydes in the presence of aluminum tris (2,6-di-2-naphthylphenoxide) . It also undergoes hydrogenation over Pt/Al2O3, resulting in products such as methyl butyrate (MB) and methyl 3-butenoate (M3B) .


Physical And Chemical Properties Analysis

Methyl crotonate is a liquid at room temperature with a density of 0.944 g/mL at 25 °C (lit.) . It has a boiling point of 118-120 °C (lit.) and a refractive index of n20/D 1.423 (lit.) .

Scientific Research Applications

Polymerization

Methyl crotonate (MC) has been studied for its potential in polymerization. McGraw and Chen (2018) demonstrated an effective polymerization of MC using Lewis pairs, producing high-molecular-weight poly(MC) with molecular weights up to 161 kg/mol under ambient temperature and solvent-free conditions (McGraw & Chen, 2018).

Catalysis

The Michael addition of MC over solid base catalysts was studied by Kabashima, Tsuji, and Hattori (1997). They found that MgO demonstrated higher activity than other solid base catalysts like CaO, SrO, and BaO in the dimerization of MC (Kabashima et al., 1997).

Sustainable Production

Fernández-Dacosta, Posada, and Ramírez (2016) assessed the cleaner and more sustainable production of MC and methyl acrylate from wastewater-based polyhydroxybutyrate (PHB). Their study suggested that direct conversion of intracellular PHB to MC is economically and environmentally preferred due to minimal downstream processing requirements (Fernández-Dacosta et al., 2016).

Oxidation Studies

He, Hansen, and Moshammer (2020) reported on the ozone-initiated low-temperature oxidation of MC. Their study provided insights into the MC ozonolysis reaction network, identifying key species contributing to the low-temperature oxidation of MC (He et al., 2020).

Combustion Analysis

The auto-ignition of MC at high pressures and intermediate temperatures was explored by Vallabhuni, Johnson, Shu, Narayanaswamy, and Fernandes (2020). Their research aimed to understand the combustion mechanism of MC as a model biodiesel fuel (Vallabhuni et al., 2020).

Photoionization

Ruirui and colleagues (2021) studied the photoionization and dissociation of MC, identifying the formation channels for major fragments during photoionization. Their research provided a deeper understanding of the photochemical behavior of MC (Sun Ruirui et al., 2021).

Safety And Hazards

Methyl crotonate is classified as a flammable liquid and vapor, and it can cause serious eye irritation and skin irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

Methyl crotonate has been used to investigate chemoselectivity in the reaction between methyl crotonate and benzylamine catalyzed by lipase B from Candida antarctica using solvent engineering . It was also used as a starting reagent during the total synthesis of phytotoxins solanapyrones D (1) and E (2) . Future research may focus on exploring more applications of Methyl crotonate in organic synthesis and preparation of spices , and its roles in biomedicine .

properties

IUPAC Name

methyl (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVVUJPXSBQTRZ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878813
Record name 2-Butenoic acid, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl (E)-crotonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20834
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Methyl crotonate

CAS RN

623-43-8, 18707-60-3
Record name Methyl E-crotonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl crotonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl crotonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018707603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, methyl ester, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl crotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl crotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL CROTONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T02JIH93S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl crotonate
Reactant of Route 2
Reactant of Route 2
Methyl crotonate
Reactant of Route 3
Reactant of Route 3
Methyl crotonate
Reactant of Route 4
Reactant of Route 4
Methyl crotonate
Reactant of Route 5
Reactant of Route 5
Methyl crotonate
Reactant of Route 6
Reactant of Route 6
Methyl crotonate

Citations

For This Compound
3,950
Citations
Y Zhai, B Feng, W Yuan, C Ao, L Zhang - Combustion and Flame, 2018 - Elsevier
… C double bond C bond on the combustion chemistry of biodiesel fuels, two C4 fatty acid methyl esters (FAMEs) were investigated, namely methyl butanoate (MB) and methyl crotonate (…
Number of citations: 51 www.sciencedirect.com
X Zhou, Y Zhai, L Ye, L Zhang - Sustainable Energy & Fuels, 2018 - pubs.rsc.org
The potential energy surfaces (PES) for the reactions of methyl crotonate (MC) with hydroxyl radical, including H-abstraction and OH-addition, were explored by the QCISD(T)/CBS//…
Number of citations: 26 pubs.rsc.org
H Kabashima, H Tsuji, H Hattori - Applied Catalysis A: General, 1997 - Elsevier
… Dimerization of methyl crotonate proceeds over MgO by Michael … methyl crotonate by the basic site on the catalyst to form allylic carbanion. The anion attacks a second methyl crotonate …
Number of citations: 65 www.sciencedirect.com
MA Teruel, J Benitez-Villalba, N Caballero… - The Journal of …, 2012 - ACS Publications
Rate coefficients for the reactions of hydroxyl radicals and chlorine atoms with methyl crotonate and ethyl crotonate have been determined at 298 K and atmospheric pressure. The …
Number of citations: 27 pubs.acs.org
PN Johnson, ML Lavadera, AA Konnov… - Combustion and …, 2021 - Elsevier
… model for methyl crotonate, … of methyl crotonate has been implemented in the current study to extend the validity of the mechanism to lower temperatures. The resulting methyl crotonate …
Number of citations: 3 www.sciencedirect.com
X He, N Hansen, K Moshammer - The Journal of Physical …, 2020 - ACS Publications
… , significant oxidation of methyl crotonate is found. On the … new insights into the methyl crotonate ozonolysis reaction network. The … to the double bond of methyl crotonate and sequential …
Number of citations: 12 pubs.acs.org
M McGraw, EYX Chen - ACS Catalysis, 2018 - ACS Publications
… A recent effort in polymerizing biorenewable methyl crotonate (MC) using organic N-heterocyclic carbene (NHC) initiators led to only dimerization. This contribution reports an effective …
Number of citations: 52 pubs.acs.org
WE Gore, GT Pearce… - Journal of Organic …, 1976 - ACS Publications
… In contrast to this result, the addition of 6 to methyl crotonate (7) gave 3,6-dimethyl-2-ethyl-l-oxacyclohex-2-ene-5-carboxylic acid methyl ester (10), and reduction and cyclization gave 3,…
Number of citations: 12 pubs.acs.org
K Ute, T Tarao, S Hongo, H Ohnuma, K Hatada… - Polymer …, 1999 - nature.com
… of the difficulty of methyl crotonate polymerization, several kinds of poly(methyl crotonate)s with … The previous paper1 reported that the poly(methyl crotonate) formed by GTP showed 1 H …
Number of citations: 35 www.nature.com
C Hu, D Creaser, H Grönbeck, H Ojagh… - Catalysis Science & …, 2015 - pubs.rsc.org
… To this end, we have studied hydrogenation of methyl crotonate (MC) in gas-phase over Pt/Al 2 O 3 … In this study, hydrogenation of methyl crotonate over Pt/Al 2 O 3 is systematically …
Number of citations: 16 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.